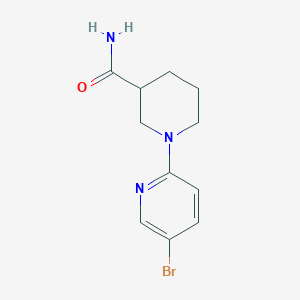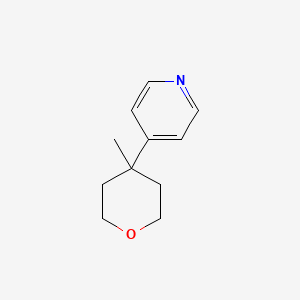![molecular formula C11H7FN2O B2864693 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile CAS No. 22087-28-1](/img/structure/B2864693.png)
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is a chemical compound with the molecular formula C11H7FN2O . It has a molecular weight of 202.19 . The compound is also known as 4-Oxazoleacetonitrile, 2-(4-fluorophenyl)- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Wissenschaftliche Forschungsanwendungen
Photoactivatable Fluorophores for Super-Resolution Imaging
Research by Deniz et al. (2012) explores the synthesis of fluorophore-photochrome dyads that show reversible switching between nonfluorescent and fluorescent isomers under optical control. These compounds incorporate an oxazine photochrome with various fluorophores, demonstrating potential applications in super-resolution imaging. The solvatochromic behavior of these compounds suggests their sensitivity to solvent polarity, highlighting their use in dynamic imaging techniques (Deniz et al., 2012).
Luminescent Lanthanide Ion Complexes
A study by de Bettencourt-Dias et al. (2007) presents the synthesis and characterization of luminescent complexes involving thiophene-derivatized pybox and lanthanide ions. These complexes exhibit significant luminescence in both solid state and solution, facilitated by their solubility in acetonitrile. The quantum yields reported for these complexes underscore their potential in creating highly luminescent materials for various applications (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Blue Emitting Fluorophores
Padalkar et al. (2015) developed novel fluorescent triazole derivatives with potential applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy. The compounds exhibit absorption in the ultraviolet region and emission in the blue region, offering insights into the design of blue-emitting fluorophores for scientific and technological applications (Padalkar et al., 2015).
Fluorination Techniques in Organic Synthesis
Research by Stephens and Blake (2004) demonstrates the C-4 fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor®. This study not only provides a methodology for regioselective fluorination but also reveals the versatility of fluorination techniques in modifying the chemical properties of organic compounds, including those related to the compound (Stephens & Blake, 2004).
Synthesis of Aryl- and Alkylanilines
Fagnoni, Mella, and Albini (1999) explored the photoheterolysis of haloanilines in the presence of aromatics and alkenes, leading to the synthesis of aryl- and alkylanilines. This study exemplifies the application of photochemical reactions in organic synthesis, providing a smooth pathway for the synthesis of compounds with potential relevance in various scientific research fields (Fagnoni, Mella, & Albini, 1999).
Safety and Hazards
While specific safety data for “2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile” is not available, related compounds such as 4-Fluorophenylacetonitrile are known to be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSXDAVLUXHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2864614.png)



![4-[(Oxetan-3-ylamino)methyl]benzonitrile](/img/structure/B2864620.png)







